3-(4-Chlorophenyl)-4-methylpentan-1-amine
Description
Structural Class and Chemical Identity of the Chemical Compound
3-(4-Chlorophenyl)-4-methylpentan-1-amine is classified as a primary amine. This classification is determined by the single substitution on the nitrogen atom, which is bonded to one carbon group and two hydrogen atoms. wikipedia.org The core structure is a pentanamine, a five-carbon chain terminating in an amine group. This backbone is modified with two key substituents: a 4-chlorophenyl group at the third carbon and a methyl group at the fourth carbon.
Below is a table summarizing the key chemical identity data for a closely related compound, 1-(3-Chlorophenyl)-3,4,4-trimethylpentan-1-amine, to provide context for the general properties of such molecules. nih.gov
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClN |
| Molecular Weight | 239.78 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Note: Data for a structurally similar compound is provided for illustrative purposes.
Historical Context and Early Academic Investigations of the Chemical Compound and Related Amines
While specific historical accounts or early academic investigations of this compound are not readily found in published literature, the broader history of amine synthesis provides a rich context. The synthesis of amines has been a central theme in organic chemistry for over a century. researchgate.net Early methods often involved the alkylation of ammonia (B1221849), a straightforward approach that unfortunately tends to produce mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. fiveable.menumberanalytics.com
To overcome these challenges, chemists developed more selective methods. The Gabriel synthesis, for example, offers a way to form primary amines selectively by using potassium phthalimide (B116566). fiveable.me Another significant advancement was the development of reductive amination, a process that converts aldehydes and ketones into amines. researchgate.netuniversalclass.com This method, introduced by Mignonac in 1921, has become a widely used and versatile tool in organic synthesis. researchgate.net
Research into chlorophenyl-substituted amines and related structures has been driven by their potential applications in various fields, including pharmaceuticals and materials science. The introduction of a halogen, such as chlorine, onto an aromatic ring is a common strategy in drug design to modulate a molecule's properties. Academic investigations often focus on the synthesis of these compounds and the exploration of their chemical and biological activities. mdpi.commdpi.com
Significance of Substituted Amines in Organic Synthesis Research
Substituted amines are of paramount importance in organic synthesis research due to their versatility as building blocks and their presence in a vast array of functional molecules. amerigoscientific.com Amines are excellent nucleophiles because of the lone pair of electrons on the nitrogen atom, allowing them to react with a wide variety of electrophiles to form new carbon-nitrogen bonds. numberanalytics.com This reactivity is fundamental to the construction of more complex molecular architectures.
In the realm of synthetic chemistry, amines are crucial intermediates for producing a wide range of compounds. amerigoscientific.com They are used in the synthesis of:
Pharmaceuticals: Many drugs, including antibiotics, antihistamines, and antidepressants, contain amine functional groups. amerigoscientific.comdrugbank.com The synthesis of the antidepressant fluoxetine, for instance, involves the reaction of an amine with an alkyl halide. numberanalytics.com
Agrochemicals: Herbicides and insecticides often incorporate amine structures. amerigoscientific.com
Polymers: Amines are key components in the production of materials like polyamides and polyurethanes. amerigoscientific.com
Dyes: The synthesis of azo dyes, widely used in the textile industry, relies on amine precursors. amerigoscientific.com
Furthermore, amines can act as catalysts or ligands in transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comacs.org The ability to precisely control the synthesis of substituted amines, including those with specific stereochemistry, remains an active and important area of modern organic synthesis research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylpentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)12(7-8-14)10-3-5-11(13)6-4-10/h3-6,9,12H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAJWRHAMNVGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Reaction Pathways of the Chemical Compound
Established Synthetic Routes for the Chemical Compound
Traditional synthetic routes rely on sequential, well-understood reactions to build the target molecule. These methods often involve the synthesis of a key intermediate, such as an aldehyde or ketone, which is then converted to the final primary amine.
A critical step in many synthetic strategies is the formation of a carbonyl precursor, which can then be transformed into the desired amine. Aldol (B89426) condensation reactions are a powerful tool for creating the carbon backbone required for these precursors. For a structurally related ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, the synthesis involves the condensation of 4-chlorobenzaldehyde (B46862) with 3,3-dimethyl-2-butanone (pinacolone). This enone can then be hydrogenated to produce the saturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, which serves as an important starting material for various derivatives. google.com A similar strategy could be envisioned to create the 3-(4-chlorophenyl)-4-methylpentanal precursor, which would be ideal for subsequent amination.
Table 1: Example of a Condensation Reaction for a Precursor Framework
| Reactant 1 | Reactant 2 | Product (after condensation) |
| 4-Chlorobenzaldehyde | 3,3-Dimethyl-2-butanone | 1-(4-Chlorophenyl)-4,4-dimethyl-pent-1-en-3-one |
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process involves two main steps: the reaction of an aldehyde or ketone with an amine source (such as ammonia (B1221849) for a primary amine) to form an imine or iminium ion, followed by the reduction of this intermediate to the corresponding amine. harvard.eduyoutube.com This method effectively avoids the overalkylation often seen with direct alkylation of amines. masterorganicchemistry.com
To synthesize 3-(4-Chlorophenyl)-4-methylpentan-1-amine, the corresponding aldehyde, 3-(4-chlorophenyl)-4-methylpentanal, would be reacted with ammonia and a suitable reducing agent. A key advantage of this method is the availability of mild reducing agents that can selectively reduce the iminium ion in the presence of the initial carbonyl group, allowing for a convenient one-pot procedure. youtube.com
The choice of reducing agent is crucial for the success of the reaction. Several hydride reagents are commonly employed, each with specific advantages.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics | Citation(s) |
| Sodium Borohydride (B1222165) | NaBH₄ | A common, effective reducing agent, though less selective than others. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over ketones/aldehydes; effective under mildly acidic conditions but is highly toxic. | masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and highly selective reagent that is less toxic than NaBH₃CN; often used with acetic acid as a catalyst. | masterorganicchemistry.comharvard.edu |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | An alternative reduction method that can also be highly effective. | youtube.com |
Alkylation reactions are fundamental to constructing the carbon skeleton of the target molecule. While direct N-alkylation of ammonia is generally difficult to control, C-alkylation strategies are effective for building the molecular framework before introducing the amine. A plausible route involves the alkylation of a suitable carbon nucleophile, such as an enolate derived from an ester or nitrile. For example, the synthesis could proceed by reacting the enolate of an isovaleric acid derivative with a 4-chlorobenzyl halide. Subsequent chemical transformations would then convert the functional group into the required primary amine.
Alternatively, direct alkylation of an amine with an alkyl halide can be used to form C-N bonds, but this method is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com Because of this, methods like reductive amination are generally preferred for the controlled synthesis of primary amines. masterorganicchemistry.comorganic-chemistry.org
Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). libretexts.orgresearchgate.net This atom-economical reaction is a powerful method for forming C-N bonds. wikipedia.org To synthesize this compound, a hydroamination reaction could be performed on the precursor alkene, 3-(4-chlorophenyl)-4-methylpent-1-ene, using ammonia.
This transformation requires a catalyst, as the reaction does not occur spontaneously. wikipedia.org A variety of catalytic systems have been developed, including those based on alkali metals, rare-earth metals (e.g., lanthanides), and other transition metals. libretexts.orgresearchgate.netwikipedia.org A significant challenge in the hydroamination of terminal alkenes is controlling the regioselectivity. The reaction can yield either the branched Markovnikov product or the linear anti-Markovnikov product. libretexts.org For the synthesis of a 1-amine like the target compound, an anti-Markovnikov addition is required. nih.gov Recent advances have led to methods for the selective anti-Markovnikov hydroamination of unactivated olefins, providing a direct route to terminal primary amines. nih.gov
Novel and Efficient Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly protocols. One-pot reactions and multicomponent reactions are at the forefront of these efforts.
While a specific MCR for this compound is not extensively documented, the principles of MCRs can be applied to design a potential synthesis. A hypothetical one-pot reaction could involve 4-chlorobenzaldehyde, an isopropyl-containing building block, a cyanide source, and an ammonia source, potentially modeled after the Strecker reaction, to assemble the core structure and aminonitrile intermediate in a single step. nih.gov Research has demonstrated the successful use of MCRs to create complex heterocyclic structures containing chlorophenyl groups, highlighting the feasibility of incorporating such moieties in one-pot protocols. researchgate.nettandfonline.com Microwave-assisted MCRs have also been shown to accelerate reaction times and improve yields for synthesizing complex molecules with chlorophenyl substituents. tandfonline.com
Catalytic Approaches in the Synthesis of the Chemical Compound (e.g., Metal-Free Catalysis)
The conversion of the intermediate, 3-methyl-2-(4-chlorophenyl)butanenitrile, to this compound is a reduction reaction. This transformation can be achieved through various catalytic methods, including traditional metal-catalyzed hydrogenation and more contemporary metal-free approaches.
Catalytic hydrogenation is a widely used and economically viable method for reducing nitriles to primary amines. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Group 10 metals such as Raney nickel, palladium, and platinum dioxide. wikipedia.org The choice of catalyst is crucial for ensuring high selectivity towards the primary amine, as intermediate imines can sometimes react with the amine product to form secondary and tertiary amines as byproducts. wikipedia.org
In recent years, there has been a significant push towards developing catalytic systems that avoid the use of expensive or toxic heavy metals. Several metal-free methods for the reduction of nitriles have been reported.
Ammonia Borane (B79455): A wide range of nitriles can be effectively reduced to primary amines using ammonia borane (H₃NBH₃) under thermal conditions without a catalyst. This method is considered environmentally benign, as the byproducts are simply hydrogen and ammonia. organic-chemistry.orgacs.org
Diisopropylaminoborane (B2863991): In the presence of a catalytic quantity of lithium borohydride (LiBH₄), diisopropylaminoborane [BH₂N(iPr)₂] serves as an effective reagent for reducing various aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. organic-chemistry.orgnih.gov
Silylative Reduction: A transition-metal-free silylative reduction of nitriles provides an efficient pathway to primary amines under mild conditions. organic-chemistry.org This can be achieved using hydrosiloxanes, such as tetramethyldisiloxane (TMDS), in conjunction with a titanium catalyst system, which offers a straightforward method with inert byproducts. researchgate.net
Yield Optimization and Process Enhancements in the Synthesis of the Chemical Compound
Optimizing the yield and efficiency of the synthetic process is critical for practical applications. Enhancements can be applied to both the formation of the nitrile intermediate and its subsequent reduction.
A significant process enhancement in the synthesis of the 3-methyl-2-(4-chlorophenyl)butanenitrile intermediate is the application of Phase-Transfer Catalysis (PTC) . This technique is particularly effective for the alkylation of arylacetonitriles. orgsyn.orgphasetransfer.com In this process, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium chloride), facilitates the transfer of the reacting anion (generated by deprotonating the arylacetonitrile with a strong base like aqueous sodium hydroxide) from the aqueous phase into the organic phase where the alkylating agent (isopropyl bromide) resides. orgsyn.orggoogle.com
The benefits of using PTC in this context include:
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction proceeds much faster than in a heterogeneous system. princeton.edu
Higher Yields: PTC can lead to near-quantitative yields by promoting the desired alkylation reaction while suppressing side reactions.
Milder Conditions: It allows the use of inexpensive and safer reagents like concentrated aqueous sodium hydroxide (B78521) instead of hazardous bases like sodium amide or sodium hydride. phasetransfer.com
Simplified Procedures: The process often simplifies workup and purification. phasetransfer.com
For the nitrile reduction step, yield optimization focuses on maximizing the formation of the primary amine while minimizing byproduct formation. Key factors include:
Selectivity Control: The formation of secondary and tertiary amines is a common side reaction. This can be suppressed by several strategies, including the addition of ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation, or by using specific catalysts like cobalt boride that show high regioselectivity for the primary amine. wikipedia.org
Choice of Reducing System: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles, they often have poor functional group tolerance and require stringent anhydrous conditions. chemguide.co.uk Alternative systems, such as nickel boride generated in situ from nickel chloride and sodium borohydride, can achieve rapid and chemoselective reduction at ambient temperatures, offering a more practical and scalable option. researchgate.net
The following table summarizes various reduction methods for nitriles, highlighting different approaches to optimization.
| Reducing Agent/System | Catalyst | Typical Conditions | Advantages/Notes |
| Hydrogen (H₂) | Raney Nickel, Pd, PtO₂ | Elevated temperature and pressure | Economical, widely used in industry. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | None | Diethyl ether, followed by acid workup | Highly effective but requires anhydrous conditions and has low chemoselectivity. chemguide.co.uk |
| Ammonia Borane (H₃NBH₃) | None (Thermal) | Thermal decomposition | Metal-free, environmentally benign. organic-chemistry.orgacs.org |
| Sodium Borohydride (NaBH₄) | Nickel Chloride (NiCl₂) | Dry ethanol, ambient temperature | Rapid, chemoselective, milder than LiAlH₄. researchgate.net |
| Diisopropylaminoborane | Lithium Borohydride (LiBH₄) | THF, ambient to reflux | Metal-free approach, excellent yields. nih.gov |
Synthesis of Key Intermediates
The core halogenated phenyl structure is provided by (4-chlorophenyl)acetonitrile , also known as p-chlorobenzyl cyanide. wikipedia.orgnih.govsigmaaldrich.com The synthesis of this intermediate typically begins with 4-chlorobenzyl chloride.
A common and efficient method for converting 4-chlorobenzyl chloride to (4-chlorophenyl)acetonitrile is through a nucleophilic substitution reaction with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide. chemicalbook.com The reaction can be significantly improved by using a phase-transfer catalyst or by adding a catalytic amount of an iodide salt (e.g., potassium iodide). The iodide participates in a Finkelstein reaction, transiently converting the more stable benzyl (B1604629) chloride into the more reactive benzyl iodide, which then readily reacts with the cyanide anion. youtube.com A procedure involving refluxing 4-chlorobenzyl chloride with sodium cyanide and potassium iodide in acetone (B3395972) yields the desired nitrile product. youtube.com
In the primary synthetic route to this compound, the branched aliphatic portion is introduced via the alkylation of the (4-chlorophenyl)acetonitrile precursor. The key branched intermediate is therefore 3-methyl-2-(4-chlorophenyl)butanenitrile . This compound is synthesized by reacting (4-chlorophenyl)acetonitrile with an isopropyl halide, such as isopropyl bromide or isopropyl chloride, in the presence of a strong base and often a phase-transfer catalyst to achieve high yields. google.com
However, several general methodologies exist for the synthesis of branched aliphatic amines and could represent alternative, albeit less direct, pathways to the target compound or similar structures.
Reductive Amination: This is one of the most versatile methods for synthesizing amines. It involves the reaction of a ketone with ammonia or a primary amine to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org To form a branched primary amine like the target molecule, one could hypothetically start with a ketone such as 1-(4-chlorophenyl)-2-methylpropan-1-one, though this precursor is not as readily available. The development of zinc-mediated carbonyl alkylative amination reactions has further expanded the scope of this approach, enabling the synthesis of highly complex and sterically hindered α-branched amines. nih.govdigitellinc.comorganic-chemistry.org
Gabriel Synthesis: This classic method is a reliable way to produce primary amines from primary alkyl halides while avoiding the common problem of over-alkylation. wikipedia.orgmasterorganicchemistry.com The process involves N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine using hydrazine (B178648) or acidic/basic hydrolysis. masterorganicchemistry.comlibretexts.orgchemistrysteps.comvaia.com To apply this to the target molecule, a precursor such as 1-bromo-3-(4-chlorophenyl)-4-methylpentane would be required. The bulkiness of the phthalimide nucleophile ensures that only mono-alkylation occurs. chemistrysteps.com
Chemical Reactivity and Transformation of the Chemical Compound
Mechanistic Aspects of Amination Reactions Involving the Chemical Compound
While 3-(4-chlorophenyl)-4-methylpentan-1-amine is itself a product of amination reactions, its core structure can be conceptually derived through pathways such as reductive amination. In a hypothetical synthesis, a ketone precursor, 4-(4-chlorophenyl)-5-methylhexan-2-one, could react with ammonia (B1221849) in the presence of a reducing agent. The mechanism would involve the initial formation of an imine intermediate, which is then reduced to the primary amine.
The steric hindrance provided by the 4-methylpentyl group can influence the rate and efficiency of such amination reactions. Palladium-catalyzed amination reactions are a common method for forming C-N bonds. In the context of synthesizing derivatives of the title compound, the sterically hindered nature of the primary amine would be a significant factor. For instance, the coupling of very hindered α,α,α-trisubstituted primary amines with aryl halides has been shown to be challenging, often requiring specialized ligand systems to achieve good efficiency. nih.gov
Nucleophilic Substitution Reactions of the Chemical Compound
The nucleophilic character of the amine and the potential for substitution on the aromatic ring are key aspects of the compound's reactivity.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles. For instance, reaction with alkyl halides would lead to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. The rate of these reactions can be influenced by the steric bulk around the amine.
Table 1: Hypothetical Nucleophilic Substitution Reactions at the Amine Functionality
| Electrophile | Product Type | General Conditions |
|---|---|---|
| Methyl Iodide | Secondary, Tertiary, Quaternary Amine | Polar solvent (e.g., Ethanol), Room Temperature |
| Benzyl (B1604629) Bromide | N-Benzylated Amine | Base (e.g., K2CO3), Acetonitrile, Reflux |
The reaction with acyl chlorides or anhydrides would yield stable amide derivatives. These reactions are typically fast and proceed under mild conditions.
The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the phenyl ring is electron-rich, and the chlorine atom is a poor leaving group in this context. However, the presence of strong electron-withdrawing groups ortho or para to the chlorine atom can activate the ring for SNAr. libretexts.org In the case of this compound, the alkylamine substituent is an activating group, which further deactivates the ring towards nucleophilic attack.
For substitution to occur, harsh reaction conditions, such as high temperatures and pressures, or the use of a strong base to promote an elimination-addition (benzyne) mechanism, would be necessary. youtube.comlibretexts.org For example, reaction with sodium amide in liquid ammonia could potentially lead to the formation of a mixture of meta- and para-amino substituted products via a benzyne (B1209423) intermediate.
Oxidation and Reduction Pathways of the Chemical Compound
The amine functionality is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products, including nitro compounds, although controlled oxidation to form oximes or hydroxylamines can be achieved with specific reagents.
Conversely, the chlorophenyl group can undergo reduction. Catalytic hydrogenation, for instance using a palladium catalyst and a hydrogen source, can lead to dehalogenation, yielding 3-phenyl-4-methylpentan-1-amine. This reaction proceeds via oxidative addition of the aryl chloride to the palladium catalyst, followed by hydrogenolysis.
Table 2: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Oxidation | m-CPBA | N-Oxide |
Derivatization Reactions of the Chemical Compound
The primary amine is the primary site for derivatization, allowing for the synthesis of a wide range of related compounds with potentially different chemical and biological properties.
As mentioned in section 3.2.1, acylation and alkylation are fundamental derivatization reactions for this compound.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base provides the corresponding amides. The steric hindrance from the adjacent isobutyl group might slightly reduce the reaction rate compared to less hindered primary amines, but the reaction is generally expected to be efficient.
Alkylation: The primary amine can be mono- or poly-alkylated using alkyl halides. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers a more controlled method for mono-alkylation.
Table 3: Examples of Derivatization Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetic Anhydride (B1165640) | Acylation | N-(3-(4-Chlorophenyl)-4-methylpentyl)acetamide |
These derivatization reactions are crucial for modifying the compound's properties and for its potential use as a building block in the synthesis of more complex molecules.
Modifications of the Aliphatic Chain
The aliphatic pentanamine chain of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties. These modifications can be broadly categorized into reactions involving the terminal amine group and transformations of the carbon skeleton.
N-Alkylation and N-Acylation
The primary amine group is a key site for functionalization. Standard organic transformations can be employed to introduce various substituents onto the nitrogen atom.
N-Alkylation: The introduction of alkyl groups onto the primary amine can proceed via nucleophilic substitution with alkyl halides. wikipedia.orglibretexts.org The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl bromide, in the presence of a non-nucleophilic base, would yield the corresponding secondary or tertiary amine. However, these reactions can sometimes be challenging to control, leading to mixtures of mono- and di-alkylated products. wikipedia.org Reductive amination, a more controlled method, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or hydrogen gas with a metal catalyst. This approach provides a more selective route to the desired N-alkylated derivatives.
N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. tandfonline.comresearchgate.netorientjchem.org For instance, treatment with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-[3-(4-chlorophenyl)-4-methylpentyl]acetamide. This reaction is generally high-yielding and provides a straightforward method for introducing an acyl group, which can alter the compound's polarity and hydrogen bonding capabilities. researchgate.net The use of benzotriazole (B28993) chemistry also presents an efficient, greener alternative for N-acylation in aqueous media. nih.gov
Oxidation of the Aliphatic Chain
Oxidation of the carbon chain can lead to the introduction of new functional groups, such as hydroxyl or carbonyl groups. The position of oxidation is influenced by the directing effect of the amine and the steric hindrance of the alkyl groups.
Metabolic studies of similar aliphatic amines suggest that oxidation can occur at the α-carbon (the carbon adjacent to the amine). uomustansiriyah.edu.iq This process, often catalyzed by cytochrome P450 enzymes in biological systems, would lead to the formation of an unstable carbinolamine intermediate that could subsequently be converted to an aldehyde or ketone. uomustansiriyah.edu.iq Chemical oxidation using specific reagents could potentially achieve similar transformations. For example, selective oxidation of the C-H bond adjacent to the nitrogen could be achieved using specialized iron catalysts. nih.gov
Oxidation at other positions on the aliphatic chain, such as the terminal methyl groups or the methine carbon, is also possible, though may require more specific and targeted synthetic strategies. The presence of the bulky isopropyl group and the phenyl ring can influence the regioselectivity of such oxidation reactions. pharmaxchange.info
The table below summarizes potential modifications of the aliphatic chain of this compound based on established chemical transformations of primary aliphatic amines.
Table 1: Potential Modifications of the Aliphatic Chain of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
| Reductive Amination | Aldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | N-Isopropyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-[3-(4-Chlorophenyl)-4-methylpentyl]acetamide |
| N-Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride), Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | N-[3-(4-Chlorophenyl)-4-methylpentyl]-4-methylbenzenesulfonamide |
| Oxidation (Hypothetical) | Selective Oxidizing Agent (e.g., Fe(PDP) catalyst) | 3-(4-Chlorophenyl)-4-methylpentanal or related oxidized products |
Stereochemical Investigations of the Chemical Compound
Chirality and Stereoisomerism in the Chemical Compound
The molecular structure of 3-(4-Chlorophenyl)-4-methylpentan-1-amine contains two chiral centers at the C3 and C4 positions of the pentanamine backbone. The presence of these two stereocenters gives rise to the possibility of four distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). The former pair are diastereomers of the latter pair.
The spatial arrangement of the substituents—the 4-chlorophenyl group at C3, the methyl group at C3, the isopropyl group at C4, and the aminomethyl group at C1—determines the absolute configuration (R or S) at each chiral center. The physical and chemical properties of these stereoisomers, including their biological activity, can vary significantly due to their different three-dimensional structures.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |
| 1 | R | R | Enantiomer of (3S,4S) |
| 2 | S | S | Enantiomer of (3R,4R) |
| 3 | R | S | Enantiomer of (3S,4R) |
| 4 | S | R | Enantiomer of (3R,4S) |
Asymmetric Synthesis Approaches for Enantiomerically Pure Chemical Compound
Achieving the synthesis of a single, enantiomerically pure stereoisomer of this compound presents a significant synthetic challenge. Several established strategies in asymmetric synthesis could theoretically be employed to this end.
One potential approach involves the use of chiral auxiliaries . A chiral auxiliary is a temporary functional group that can be attached to a prochiral substrate to direct a subsequent stereoselective reaction. For instance, an achiral carboxylic acid precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. Subsequent diastereoselective alkylation or conjugate addition reactions could then be used to introduce the chiral centers at the C3 and C4 positions. The stereochemical outcome would be dictated by the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the desired enantiomerically enriched product.
Another promising strategy is substrate-controlled asymmetric synthesis , where a pre-existing chiral center in the starting material directs the formation of a new stereocenter. For example, a chiral aldehyde or ketone could be used as a starting point. A diastereoselective aldol (B89426) reaction or a Wittig-type reaction followed by asymmetric hydrogenation could be envisioned to construct the carbon skeleton with the desired stereochemistry.
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the direct enantioselective synthesis of the target molecule or a key intermediate. For example, an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated precursor in the presence of a chiral copper or rhodium catalyst could establish the stereocenter at the C3 position. Subsequent diastereoselective reactions would then set the stereochemistry at C4.
Stereoselective Transformations of the Chemical Compound and its Derivatives
Once obtained in a stereochemically pure form, this compound and its derivatives could undergo various stereoselective transformations. These reactions would either preserve the existing stereochemistry or introduce new chiral centers with a high degree of stereocontrol.
For example, the primary amine functionality could be a handle for further synthetic modifications. N-acylation or N-alkylation reactions would proceed with retention of configuration at the C3 and C4 stereocenters. The resulting amides or secondary/tertiary amines could exhibit different biological activities or serve as intermediates for more complex molecules.
Furthermore, if a suitable functional group were present elsewhere in the molecule, intramolecular reactions could lead to the formation of cyclic structures with new stereocenters. The stereochemical outcome of such cyclizations would be influenced by the pre-existing chirality in the pentanamine backbone.
Diastereoselective Processes in Forming the Chemical Compound's Structure
The relative stereochemistry between the C3 and C4 positions can be controlled through diastereoselective reactions. The formation of the C3-C4 bond is a critical step where the desired syn or anti relationship between the 4-chlorophenyl group and the isopropyl group can be established.
A potential diastereoselective approach could involve the conjugate addition of an isopropyl nucleophile (e.g., an organocuprate) to a chiral α,β-unsaturated precursor bearing the 4-chlorophenyl group. The facial selectivity of the addition would be controlled by the existing chirality in the substrate, leading to the preferential formation of one diastereomer.
Alternatively, a diastereoselective aldol reaction between an enolate derived from a precursor containing the isopropyl group and an aldehyde bearing the 4-chlorophenyl group could be employed. The use of chiral auxiliaries or chiral Lewis acids could effectively control the stereochemical outcome of this key bond-forming step.
Another strategy could involve the diastereoselective reduction of a ketone precursor. For instance, the reduction of 3-(4-chlorophenyl)-4-methylpentan-1-one, where the stereocenter at C4 is already established, would lead to the formation of a hydroxyl group at C3. The stereochemistry of this new center would be influenced by the existing chirality at C4, potentially leading to a high diastereomeric excess of one alcohol diastereomer. Subsequent conversion of the alcohol to the amine would provide the target compound with a defined relative stereochemistry.
Table 2: Potential Diastereoselective Reactions for the Synthesis of this compound Precursors
| Reaction Type | Key Transformation | Stereochemical Control |
| Conjugate Addition | Formation of C3-C4 bond | Chiral substrate or chiral catalyst |
| Aldol Reaction | Formation of C3-C4 bond | Chiral auxiliary or chiral Lewis acid |
| Ketone Reduction | Formation of C3-OH bond | Substrate-controlled diastereoselectivity |
Advanced Spectroscopic and Structural Characterization of the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-(4-Chlorophenyl)-4-methylpentan-1-amine is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.
The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons on the ethylamine (B1201723) side chain would likely present as multiplets. The two protons of the -CH2- group adjacent to the amine group are anticipated to resonate around δ 2.7-2.9 ppm, while the two protons of the other -CH2- group would likely appear at approximately δ 1.7-1.9 ppm. The methine proton (-CH-) attached to both the chlorophenyl ring and the aliphatic chain is expected to produce a signal around δ 2.5-2.8 ppm. The isopropyl group should show a methine proton as a multiplet around δ 1.8-2.0 ppm and two diastereotopic methyl groups as doublets in the upfield region, approximately at δ 0.8-1.0 ppm. The protons of the primary amine group (-NH2) may appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic CH (ortho to Cl) | 7.2-7.3 | Doublet (d) | 2H |
| Aromatic CH (meta to Cl) | 7.0-7.1 | Doublet (d) | 2H |
| CH-Ar | 2.5-2.8 | Multiplet (m) | 1H |
| CH₂-CH₂N | 1.7-1.9 | Multiplet (m) | 2H |
| CH₂-N | 2.7-2.9 | Multiplet (m) | 2H |
| CH-(CH₃)₂ | 1.8-2.0 | Multiplet (m) | 1H |
| CH(CH₃)₂ | 0.8-1.0 | Doublet (d) | 6H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as some carbons are chemically equivalent.
The aromatic carbons will resonate in the downfield region (δ 120-150 ppm). The carbon atom bonded to the chlorine atom (C-Cl) is expected around δ 130-135 ppm, while the other quaternary aromatic carbon is predicted to be in the range of δ 140-145 ppm. The four aromatic CH carbons should give two signals around δ 128-130 ppm. The aliphatic carbons will appear in the upfield region. The CH carbon attached to the aromatic ring is expected around δ 45-55 ppm. The two methylene (B1212753) carbons (-CH2-) of the ethylamine chain are predicted to be in the range of δ 30-45 ppm. The CH carbon of the isopropyl group is expected around δ 30-35 ppm, and the two equivalent methyl carbons of the isopropyl group should produce a single signal around δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl (Aromatic) | 130-135 |
| C-ipso (Aromatic) | 140-145 |
| CH (Aromatic) | 128-130 (2 signals) |
| CH-Ar | 45-55 |
| CH₂-CH₂N | 30-35 |
| CH₂-N | 40-45 |
| CH-(CH₃)₂ | 30-35 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between neighboring protons, helping to trace the connectivity of the aliphatic chain. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₂H₁₈ClN. The exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element.
The calculated exact mass for the molecular ion [M]⁺ of this compound is approximately 211.1128 Da. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the ³⁷Cl isotope.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is an ideal method for assessing the purity of a sample and confirming the identity of the compound. researchgate.net The gas chromatogram would show a single peak if the compound is pure, and the retention time of this peak can be used as an identifying characteristic.
The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.
Benzylic cleavage: Cleavage of the bond between the aliphatic chain and the chlorophenyl ring would result in a tropylium-like ion or a substituted benzyl (B1604629) cation.
Loss of small neutral molecules: The molecular ion could also lose small neutral molecules such as propene from the isopropyl group.
Analysis of these fragmentation patterns provides conclusive evidence for the structure of this compound. nih.govmiamioh.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, substituted benzene ring, and alkyl components. Primary aliphatic amines typically exhibit two distinct N-H stretching bands in the region of 3400 to 3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. libretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift. spectroscopyonline.com
The aromatic C-H stretching vibrations of the 4-chlorophenyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and pentanamine backbone will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration for chlorophenyl compounds is generally found in the 750-700 cm⁻¹ range. uantwerpen.be
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~3400-3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | 4-Chlorophenyl |
| ~2960-2850 | Strong | Aliphatic C-H Stretch | Alkyl Chain |
| ~1660 | Medium | N-H Bending (Scissoring) | Primary Amine |
| ~1600, 1490 | Medium-Strong | Aromatic C=C Ring Stretch | 4-Chlorophenyl |
| ~750-700 | Strong | C-Cl Stretch | 4-Chlorophenyl |
This table is generated based on characteristic group frequencies for similar compounds. libretexts.orgspectroscopyonline.comscispace.com
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy offers complementary information to FT-IR analysis. While N-H and other polar group vibrations are often weaker in Raman spectra, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode, typically produce strong signals. The symmetric C=C stretching of the phenyl ring is expected to be a prominent feature. scispace.com The C-H stretching vibrations of the phenyl ring are also clearly observable, often appearing in the 3100-3030 cm⁻¹ region. scispace.com The C-Cl stretching mode is also Raman active and provides confirmatory data. uantwerpen.be
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3070 | Strong | Aromatic C-H Stretch |
| ~2950 | Strong | Aliphatic C-H Stretch |
| ~1600 | Very Strong | Aromatic Ring Breathing/C=C Stretch |
| ~1090 | Medium | Phenyl Ring Trigonal Bend |
This table is generated based on characteristic group frequencies for similar compounds. uantwerpen.bescispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The primary chromophore in this compound is the 4-chlorophenyl group. In arylamines, the interaction between the nitrogen lone pair and the aromatic π-system shifts the ring's absorption to longer wavelengths compared to benzene. libretexts.org The presence of the chlorine atom, another auxochrome, further influences the absorption maxima (λmax). The expected electronic transitions are primarily π → π* transitions associated with the benzene ring.
Table 3: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~205 | High | π → π* | Phenyl Ring |
This table is generated based on typical absorption data for substituted benzene and arylamine compounds. libretexts.orgmu-varna.bgresearchgate.net
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction on a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction study would unambiguously determine the absolute structure of this compound. This analysis yields precise atomic coordinates, from which all intramolecular bond lengths and angles can be calculated. The crystallographic data would include the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal lattice. mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₈ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.5 |
| c (Å) | ~14.0 |
| β (°) | ~95 |
| Volume (ų) | ~1235 |
This table presents plausible data based on crystallographic reports of similarly sized organic molecules. researchgate.netgrowingscience.com
Analysis of Intermolecular Interactions (e.g., C–H⋯N, π⋯π) and Crystal Packing
Table 5: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | N | ~2.9 - 3.2 |
| C-H···π | C-H (alkyl/aryl) | π-system (phenyl ring) | ~2.5 - 2.9 (H to ring centroid) |
This table outlines the likely intermolecular forces based on the analysis of related crystal structures. nih.govnih.govmdpi.comresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
While Hirshfeld surface analysis is a powerful tool for understanding how molecules arrange themselves in a solid state, its application is contingent on the successful crystallization of the compound and subsequent crystallographic analysis. For many chemical compounds, such data may not have been generated or publicly reported.
General principles of Hirshfeld surface analysis allow for the characterization and quantification of various types of intermolecular interactions, such as:
H···H contacts: Often representing the largest percentage of interactions due to the abundance of hydrogen atoms on the molecular surface.
Cl···H/H···Cl contacts: These are significant halogen-hydrogen interactions that play a role in the crystal packing of chloro-substituted organic molecules.
C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.
N···H/H···N contacts: These can indicate the presence of hydrogen bonds, which are critical in determining the supramolecular architecture.
Without experimental data for this compound, any discussion of the specific percentages of these interactions would be speculative. Further research, including the synthesis of a single crystal and its analysis by X-ray diffraction, would be required to generate the data necessary for a complete Hirshfeld surface analysis of this compound.
Theoretical and Computational Chemistry Studies of the Chemical Compound
Density Functional Theory (DFT) Calculations on the Chemical Compound
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By modeling the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic parameters with a favorable balance of accuracy and computational cost. For a molecule like 3-(4-Chlorophenyl)-4-methylpentan-1-amine, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G or 6-311G) to achieve reliable results. nih.govnih.govnih.gov
Geometry Optimization and Vibrational Frequency Assignments
The first step in a DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between all constituent atoms. Studies on related chlorophenyl compounds have successfully used DFT methods to reproduce structural parameters that show good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to a specific type of vibration, such as C-H stretching, N-H bending, or C-Cl stretching. Theoretical vibrational assignments, often aided by Potential Energy Distribution (PED) analysis, are crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.net
Table 1: Predicted Key Vibrational Frequencies for a Representative Chlorophenyl Compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400-3500 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| C=C Aromatic Stretch | ~1450-1600 |
| N-H Bend | ~1550-1650 |
| C-N Stretch | ~1020-1250 |
| C-Cl Stretch | ~700-850 |
Note: These are typical frequency ranges and the exact values for this compound would require specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Electron Excitation)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the amine group, while the LUMO would be distributed across the molecule's framework. This analysis helps in understanding the charge transfer interactions that can occur within the molecule upon electronic excitation. nih.gov
Table 2: Representative Frontier Orbital Energies
| Parameter | Description | Typical Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: Values are illustrative based on similar molecules and require specific calculation for the target compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the electronegative chlorine atom. Regions of positive potential would be expected around the hydrogen atoms of the amine group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a strong electronic delocalization, which contributes to the stability of the molecule. In this compound, significant delocalization would be expected from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C or C-H bonds, as well as π-electron delocalization within the chlorophenyl ring. nih.gov
Topological Studies (RDG, ELF, LOL) for Chemical Bonding
Topological analysis of electron density provides a deeper understanding of chemical bonding and non-covalent interactions.
Reduced Density Gradient (RDG): This method is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would reveal the nature and strength of intramolecular interactions that stabilize its conformation. researchgate.net
Electron Localization Function (ELF) and Localization of Orbitals Locator (LOL): Both ELF and LOL are functions that help to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. These analyses provide a clear, intuitive picture of the electron pairs in the molecule, distinguishing between covalent bonding regions, non-bonding lone pairs, and core electrons.
Molecular Dynamics Simulations (MDS) for Conformational Stability
While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent).
For this compound, an MD simulation could be used to explore its conformational landscape. The molecule has several rotatable bonds, leading to a large number of possible conformations. An MD simulation would reveal which conformations are most stable at a given temperature and how the molecule transitions between them. This information is critical for understanding how the molecule's shape influences its properties and interactions with other molecules. The stability of different conformers can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.
Conformational Analysis and Potential Energy Surface (PES) Scans
Conformational analysis is a fundamental computational approach used to identify the most stable three-dimensional arrangements of a molecule, known as conformers, and to determine the energy barriers between them. For a flexible molecule like this compound, which possesses several rotatable single bonds, this analysis is crucial for understanding its structure and properties.
The process typically begins with a systematic or stochastic search of the molecule's conformational space to locate various energy minima. A Potential Energy Surface (PES) scan is then performed by systematically changing specific dihedral angles (torsional angles) of the molecule and calculating the potential energy at each step, while allowing the rest of the molecule's geometry to relax. This "relaxed" scan provides a pathway of minimum energy between different conformations.
For this compound, key dihedral angles for a PES scan would include the rotation around the C-C bonds of the pentanamine backbone and the bond connecting the phenyl ring to the alkyl chain. The results of such scans are typically visualized as a plot of potential energy versus the dihedral angle.
Illustrative Data for a Hypothetical PES Scan:
The following table represents hypothetical data from a PES scan around a key dihedral angle in this compound. This illustrates how different spatial arrangements (conformers) correspond to varying energy levels.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche (Local Minimum) |
| 120 | 4.5 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.5 | Eclipsed (High Energy) |
| 300 | 0.5 | Gauche (Local Minimum) |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
The analysis of the full PES would reveal the global minimum energy conformation, which is the most stable and likely most populated conformer at equilibrium, as well as other low-energy conformers that may also be present. The energy barriers between these conformers determine the rate of interconversion.
Reactivity Studies and Mechanistic Insights from Computational Models
Computational models are powerful tools for investigating the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, these studies would typically employ methods like Density Functional Theory (DFT) to map out reaction pathways.
Reactivity studies often begin with an analysis of the molecule's electronic structure. Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's nucleophilic and electrophilic character. The distribution of electrostatic potential on the molecular surface can also identify regions susceptible to electrophilic or nucleophilic attack.
To gain mechanistic insights, computational chemists model the entire course of a proposed reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. By calculating the energies of these species, an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction enthalpies.
Illustrative Data for a Hypothetical Reaction Pathway Analysis:
This table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 | First energy barrier | +15.2 |
| Intermediate | A stable intermediate species | -5.4 |
| Transition State 2 | Second energy barrier | +12.8 |
| Products | Final products of the reaction | -20.7 |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
Such studies can help predict the feasibility of a reaction, the major products that will be formed, and the detailed step-by-step mechanism by which the transformation occurs.
Computational Studies on Chiral Selectivity
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Computational studies are instrumental in understanding and predicting chiral selectivity, which is crucial in fields like chiral chromatography and asymmetric synthesis.
These studies often involve modeling the interaction between the enantiomers of the target molecule and a chiral selector, such as a chiral stationary phase used in chromatography or a chiral catalyst. By calculating the interaction energies for the complexes formed between each enantiomer and the chiral selector, it is possible to predict which enantiomer will bind more strongly.
The calculations typically involve molecular docking to predict the binding mode of the enantiomers, followed by more accurate energy calculations using methods like quantum mechanics/molecular mechanics (QM/MM) or high-level DFT. The difference in the calculated binding energies for the two enantiomer-selector complexes can be related to the enantioselectivity of the system.
Illustrative Data for a Hypothetical Chiral Selectivity Study:
The following table provides an example of the results that might be obtained from a computational study on the interaction of the enantiomers of this compound with a hypothetical chiral selector.
| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |
| (R)-enantiomer | -8.5 | Hydrogen bonding, π-π stacking |
| (S)-enantiomer | -7.2 | Hydrogen bonding, steric repulsion |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
A more negative binding energy indicates a more stable complex. In this hypothetical case, the (R)-enantiomer forms a more stable complex with the chiral selector, suggesting it would be more strongly retained in a chiral chromatography column, leading to the separation of the two enantiomers. These computational models provide a molecular-level understanding of the origins of chiral recognition.
Synthesis and Exploration of Derivatives and Analogues of the Chemical Compound
Systematic Structural Modifications of the Chemical Compound
The systematic modification of 3-(4-Chlorophenyl)-4-methylpentan-1-amine involves targeted alterations at three primary sites: the phenyl ring, the alkyl backbone, and the terminal amine group. These modifications are crucial for developing a comprehensive understanding of the molecule's chemical behavior.
Variations in the Phenyl Substituents (e.g., halogen, methoxy)
The 4-chloro substituent on the phenyl ring is a common starting point for synthetic modification. The electronic properties of the aromatic ring can be systematically tuned by replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with electron-donating groups like methoxy (B1213986) (-OCH3). These substitutions are typically achieved by employing appropriately substituted starting materials in the synthetic pathway, such as a different substituted benzaldehyde (B42025) or benzoic acid derivative.
For instance, replacing the 4-chloro group with a 4-methoxy group introduces a strong electron-donating substituent, which can significantly alter the electron density of the phenyl ring. The synthesis of such methoxyphenyl analogues has been documented for related structures, illustrating the feasibility of this approach. rsc.orgresearchgate.net Similarly, other halogenated analogues can be prepared to study the effects of varying electronegativity and atomic size at this position.
| Parent Compound | Modification Site | Example Substituent | Resulting Derivative Name |
|---|---|---|---|
| This compound | Phenyl Ring (Position 4) | -F (Fluoro) | 3-(4-Fluorophenyl)-4-methylpentan-1-amine |
| This compound | Phenyl Ring (Position 4) | -Br (Bromo) | 3-(4-Bromophenyl)-4-methylpentan-1-amine |
| This compound | Phenyl Ring (Position 4) | -OCH3 (Methoxy) | 3-(4-Methoxyphenyl)-4-methylpentan-1-amine |
| This compound | Phenyl Ring (Position 3) | -Cl (Chloro) | 3-(3-Chlorophenyl)-4-methylpentan-1-amine |
Modifications of the Alkyl Chain Length and Branching
Alterations to the five-carbon (pentyl) chain that forms the backbone of the molecule can be explored to understand the role of steric bulk and chain length on the compound's properties. This can include shortening the chain to a butyl or propyl analogue, or lengthening it to a hexyl derivative. Furthermore, the branching of the chain, specifically the methyl group at the 4-position, can be removed or relocated.
Synthetic strategies to achieve these modifications typically involve changing the carbonyl-containing precursor. For example, the synthesis of a related ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, is achieved through the condensation of 4-chlorobenzaldehyde (B46862) with 3,3-dimethyl-butan-2-one. google.com By analogy, using a different ketone in the initial reaction would allow for the construction of varied alkyl chains attached to the 4-chlorophenyl group.
| Parent Compound | Modification Site | Modification Type | Resulting Derivative Name |
|---|---|---|---|
| This compound | Alkyl Chain | Chain Lengthening | 4-(4-Chlorophenyl)-5-methylhexan-1-amine |
| This compound | Alkyl Chain | Chain Shortening | 3-(4-Chlorophenyl)-butan-1-amine |
| This compound | Alkyl Chain | Branch Removal | 3-(4-Chlorophenyl)pentan-1-amine |
Derivatives with Different Amine Substitution Patterns
The primary amine (-NH2) group is a highly reactive site suitable for various derivatizations. Standard organic synthesis techniques can convert it into secondary (-NHR) or tertiary (-NR2) amines. Reductive amination is a common method, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the corresponding substituted amine. nih.govresearchgate.net Direct N-alkylation with alkyl halides provides another route to these derivatives. Such modifications allow for the introduction of a wide variety of alkyl or aryl groups at the nitrogen atom, significantly altering the steric and electronic environment of the amine.
| Parent Compound | Modification Site | Substituent (R) | Resulting Derivative Name |
|---|---|---|---|
| This compound | Amine Group | -CH3 (Methyl) | N-Methyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
| This compound | Amine Group | -CH2CH3 (Ethyl) | N-Ethyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
| This compound | Amine Group | -CH(CH3)2 (Isopropyl) | N-Isopropyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
| This compound | Amine Group | Two -CH3 groups | N,N-Dimethyl-3-(4-chlorophenyl)-4-methylpentan-1-amine |
Synthesis of Heterocyclic Analogues Incorporating the Chlorophenyl and Amine Moieties
The structural framework of this compound can serve as a synthon for the construction of more complex heterocyclic systems. By incorporating the chlorophenyl group and the amine functionality into a ring structure, a diverse range of novel compounds can be accessed. Various synthetic routes have been developed for creating such heterocyclic analogues.
Examples from the literature demonstrate this versatility:
Thiadiazoles: Starting from 4-chlorobenzoic acid, multistep synthesis can yield 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. nih.gov
Imidazoles: The condensation reaction between 2-chloro-1-(4-chlorophenyl)ethan-1-one and a substituted guanidine (B92328) can produce 5-(4-chlorophenyl)-1H-imidazole-2-amine derivatives. mdpi.com
Thiazolidines: A thia-Michael reaction using a thiosemicarbazide (B42300) derived from a 4-chlorophenyl precursor can lead to the formation of [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivatives. researchgate.net
Quinazolinones: The cyclization of precursors like 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be used to create fused heterocyclic systems such as imidazo[1,5-a]quinazolin-5(1H)-one. mdpi.com
Pyridopyridazines: A multi-step synthesis can result in the formation of complex heterocycles like 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one. nih.gov
These examples highlight how the core chlorophenyl moiety is a valuable building block for accessing a wide array of heterocyclic scaffolds.
Exploration of Structure-Reactivity Relationships (SRR) in Derivatives
Structure-Reactivity Relationship (SRR) studies aim to understand how specific structural modifications in a molecule influence its chemical reactivity. For derivatives of this compound, SRR explorations focus on the electronic and steric consequences of derivatization.
Electronic Effects: The nature of the substituent on the phenyl ring directly impacts the reactivity of the entire molecule.
Electron-Withdrawing Groups (EWGs): The parent compound's chlorine atom is an EWG, which decreases the electron density on the phenyl ring and reduces the basicity (and nucleophilicity) of the distal amine group through an inductive effect. Replacing chlorine with a stronger EWG would further decrease the amine's reactivity.
Electron-Donating Groups (EDGs): Substituting the chlorine with an EDG, such as a methoxy group, would increase the electron density of the ring and enhance the basicity and nucleophilicity of the amine group. This would make the amine more reactive towards electrophiles.
Steric and Conformational Effects: Modifications to the alkyl chain or the amine group introduce steric hindrance that can affect reaction rates.
Alkyl Chain Branching: Increasing the size or branching of the alkyl chain can shield the amine group, making it less accessible to reactants and slowing down reaction rates.
Amine Substitution: Converting the primary amine to a secondary or tertiary amine increases steric bulk around the nitrogen atom, which can hinder its ability to participate in certain reactions.
By systematically synthesizing and studying these derivatives, a predictive understanding of their chemical behavior can be developed, guiding the future design of molecules with tailored reactivity.
Applications of the Chemical Compound in Chemical Science and Technology Non Clinical
The Chemical Compound as a Key Building Block in Organic Synthesis
The presence of a reactive primary amine group and a chlorophenyl moiety makes 3-(4-Chlorophenyl)-4-methylpentan-1-amine a valuable building block in synthetic organic chemistry. Amines are fundamental precursors in the construction of a vast array of more complex molecules due to the nucleophilicity of the nitrogen atom.
As a primary amine, this compound can serve as a starting material for a range of specialty chemicals. The amine group can undergo numerous transformations, including alkylation, acylation, and condensation reactions, to yield more complex derivatives. For instance, chlorophenyl structures are integral to various pharmacologically active molecules and specialized organic compounds. The synthesis of derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides often starts from a chlorophenyl-containing acid, which is then converted through several steps, including reactions with amines, to produce the final sulfonamide products nih.gov. Similarly, new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized from chlorophenyl precursors nih.gov. This suggests that this compound could be a viable precursor for novel substituted amides, sulfonamides, and other heterocyclic systems possessing the 4-chlorophenyl group, which is often associated with specific biological or material properties.
| Precursor Class | Potential Derivative Class | Key Reaction Type |
| (4-Chlorophenyl)alkylamine | Substituted Amides | Acylation |
| (4-Chlorophenyl)alkylamine | Substituted Sulfonamides | Sulfonylation |
| (4-Chlorophenyl)alkylamine | Heterocyclic Compounds | Cyclocondensation |
| (4-Chlorophenyl)alkylamine | Imines/Schiff Bases | Condensation with Carbonyls |
The role of chlorophenyl-containing molecules as key intermediates is well-documented. For example, 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one is a crucial starting material for producing certain triazole-based compounds with fungicidal properties google.com. Likewise, β-(4-chlorophenyl)-γ-butyrolactones are key intermediates in the synthesis of molecules like Baclofen researchgate.net. The amine functionality in this compound allows it to be readily incorporated into larger molecular frameworks through reactions such as reductive amination or multicomponent reactions like the Strecker or Petasis reactions, which are powerful tools for synthesizing complex molecules and active pharmaceutical ingredients nih.gov. Its structure makes it a candidate for synthesizing analogues of known bioactive compounds where a 4-chlorophenyl group is required for activity.
Role in the Development of New Materials and Polymers
Primary amines are fundamental building blocks in polymer chemistry. They can be used as monomers, cross-linking agents, or surface modifiers to create new materials and polymers with tailored properties. While direct studies on the polymerization of this compound are not widely reported, its functional group makes it a candidate for several types of polymerization reactions.
For example, the primary amine group can react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers known for their high strength and thermal stability. It could also participate in reactions with aldehydes to form polyimines or be used in the synthesis of polyurethanes. The presence of the bulky 4-chlorophenyl group on the side chain would be expected to influence the properties of the resulting polymer, potentially increasing its thermal stability, altering its solubility, and affecting its mechanical properties by hindering chain packing. In the context of functional materials, the oxidative polymerization of aminodiphenylamines has been studied to produce semiconducting oligomers, indicating that amine derivatives can be precursors to electronically active materials researchgate.net.
Applications in Agrochemical Research (e.g., fungicidal agents)
The 4-chlorophenyl moiety is a common structural feature in many agrochemicals, particularly fungicides. The presence of a chlorine atom on the phenyl ring is often linked to enhanced biological activity. For instance, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one is an important precursor for a compound with excellent fungicidal properties google.com. Studies on various chlorine-containing derivatives, including phenoxyethyl amines, have demonstrated significant antifungal activity, particularly against dermatophytes and molds nih.gov.
Research into chalcone derivatives has shown that compounds with a 4-chloro substitution exhibit antifungal activity that can be superior to commercial agents like ketoconazole against certain fungal species nih.gov. Furthermore, various 1,2,4-oxadiazole derivatives containing substituted phenyl rings have been synthesized and tested, showing that the substitution pattern on the aromatic ring significantly influences antifungal efficacy mdpi.com. Given these precedents, this compound is a strong candidate for investigation in agrochemical research. It could be tested directly for fungicidal activity or used as a scaffold to synthesize new derivatives.
| Compound Class | Fungal Target | Finding |
| Chlorine-containing phenoxyethyl amine derivatives | Dermatophytes and Molds | Seven out of sixteen tested compounds showed good antifungal activity nih.gov. |
| 4-Chloro Chalcone Derivative | Microsporum gypseum | Showed antifungal activity superior to the reference drug ketoconazole nih.gov. |
| 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol | Not Specified | Described as having excellent fungicidal and plant growth-regulating properties google.com. |
| Nitrofuran derivatives | H. capsulatum, P. brasiliensis, T. rubrum | Showed potent activity with MIC90 values as low as 0.48 µg/mL mdpi.com. |
Potential as Ligands for Metal Complexes in Catalysis Research
The primary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordinating with metal ions. Metal complexes incorporating amine ligands are of significant interest in the field of catalysis. Aminophenol-based ligands, for example, have a growing impact on catalysis research, including applications in homogeneous catalysis and small molecule activation .
Primary aliphatic amines can bind to various transition metals, such as nickel, cobalt, and iron, to form complexes that catalyze reactions like amination and hydrogenation lisidian.comacs.org. The specific structure of the amine ligand, including steric bulk and electronic properties, plays a crucial role in the stability and catalytic activity of the resulting metal complex. The 4-chlorophenyl group in this compound could influence the electronic environment of the metal center, thereby tuning its reactivity. Furthermore, the ability of N,S heteroatoms in related molecules to act as polydentate ligands in coordination compounds suggests that derivatives of this amine could also form stable and catalytically active metal complexes researchgate.netresearchgate.net. The study of amine-containing ligands is crucial for the rational design of new catalysts for a wide range of chemical transformations nih.gov.
Advanced Analytical Methodologies for the Chemical Compound
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for assessing the purity of 3-(4-Chlorophenyl)-4-methylpentan-1-amine and separating it from potential isomers and impurities.
High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile or thermally sensitive compounds like this compound. acs.org Its high resolution and sensitivity make it ideal for purity determination. nih.gov A reverse-phase (RP-HPLC) approach is typically suitable for this compound, where a non-polar stationary phase is used with a polar mobile phase.
The basic nature of the amine group in the target molecule can cause peak tailing on standard silica-based columns due to interaction with residual silanol (B1196071) groups. To mitigate this, end-capped columns or the addition of a competing amine, like triethylamine (B128534), to the mobile phase is common practice. Alternatively, operating at a low pH will protonate the amine, improving peak shape.
While specific validated methods for this compound are not widely published, a typical RP-HPLC method can be developed based on its structure. For instance, a method was developed for the related compound 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar approach could be adapted for the target amine.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., Waters X-bridge C18), 250 mm x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution) | Organic solvent for elution, with an acidic modifier to ensure amine protonation and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detector | UV at ~225 nm | The chlorophenyl group provides strong UV absorbance for sensitive detection. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. hpst.cz For primary amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the primary amine into a less polar, more volatile derivative suitable for GC analysis. researchgate.net
GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while coupling to a Mass Spectrometer (MS) allows for definitive identification of the parent compound and any impurities. umich.edunih.gov The choice of GC column is critical; a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is often effective for separating aromatic amines. auburn.edu
Table 2: Representative GC-MS Parameters for Isomer Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A versatile, low-bleed column suitable for a wide range of semi-polar compounds and compatible with MS. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the (derivatized) analyte. |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Derivatization | Reaction with Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability while reducing polarity, improving chromatographic performance. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning m/z 50-500 | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation. |
Integration of Spectroscopic and Chromatographic Methods for Complex Mixture Analysis
The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful tool for analyzing complex mixtures. For this compound, techniques like GC-MS and LC-MS are invaluable.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. umich.edu As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the confident identification of the parent compound, its isomers, and impurities by comparing the spectra to known libraries or by interpretation. auburn.edu This technique is particularly useful for identifying positional isomers, which may have very similar retention times but produce distinct mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC. The eluent from the HPLC column is introduced into the MS source. Techniques like Electrospray Ionization (ESI) are commonly used, which are soft ionization methods that typically keep the molecule intact, providing molecular weight information from the parent ion ([M+H]⁺). This allows for the confirmation of the target compound's identity and the detection of impurities in a single run.
Methods for Chiral Resolution and Enantiomeric Excess Determination
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many applications.
The most common approach for this is chiral HPLC . chiralpedia.com This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. slideshare.net CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases are often effective for separating chiral amines. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline resolution. researchgate.net
Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations of primary amines, often providing faster analysis times and improved peak shapes. researchgate.netchromatographyonline.com
Another strategy is the indirect method , where the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC or GC column.
The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is calculated from the peak areas of the two separated enantiomers in the chromatogram.
Table 3: Common Chiral Stationary Phases for Amine Resolution
| CSP Type | Selector Example | Typical Mobile Phase | Mechanism of Interaction |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol | Hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polymer. |
| Pirkle-type (Brush-type) | (S,S)-Whelk-O1 | Hexane / Isopropanol / Acetonitrile | π-π interactions, hydrogen bonding, and dipole stacking. researchgate.net |
| Cyclodextrin-based | Carboxymethyl-β-cyclodextrin | Aqueous buffer / Methanol | Host-guest inclusion complex formation where the enantiomer fits into the chiral cavity of the cyclodextrin. nih.gov |
| Macrocyclic Glycopeptide | Teicoplanin | Polar Organic / Reverse Phase | Multiple interaction modes including hydrogen bonding, ionic interactions, and steric hindrance. |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-methylpentan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves alkylation of a halogenated precursor (e.g., 3-(4-chlorophenyl)-4-methylpentanenitrile) followed by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol under hydrogen gas . Reaction parameters such as temperature (typically 50–80°C), catalyst loading (5–10% w/w), and reaction time (12–24 hours) should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity.
Q. How can the stereochemical configuration of this compound be determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) followed by SHELXL refinement can resolve enantiomers . Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) provides relative stereochemical data.
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : and NMR (in CDCl) to confirm backbone structure and substituent positions.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 212.12).
- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C-Cl aromatic bend) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential receptor targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against serotonin or dopamine receptors (e.g., 5-HT, D) can predict binding affinity. Pharmacophore modeling (e.g., LigandScout) identifies key interactions (e.g., hydrogen bonding with Asp116 in 5-HT). Validation via in vitro assays (radioligand displacement) is recommended to resolve discrepancies between predicted and observed IC values .
Q. What strategies mitigate enantiomeric interference in pharmacological studies of this chiral amine?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to enforce enantiomeric control. For in vivo studies, administer pure enantiomers via stereoselective pharmacokinetic protocols (e.g., chiral stationary phase LC-MS/MS for plasma analysis). Contradictory activity data between racemic and enantiopure forms should be analyzed using ANOVA with post-hoc Tukey tests .
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect the compound’s physicochemical properties?
- Methodological Answer :
- LogP : Replace the 4-chlorophenyl group with 4-fluorophenyl to reduce hydrophobicity (calculated via ChemAxon).
- pK : Adjust amine basicity using methyl or ethyl substituents; potentiometric titration (e.g., GLpKa) validates predictions.
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for most aryl amines) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., cell-based cAMP vs. β-arrestin recruitment assays for GPCR activity). Control variables include solvent (DMSO concentration <0.1%), cell line (HEK293 vs. CHO), and batch-to-batch compound purity (HPLC-UV). Meta-analysis of existing data (e.g., PubChem BioAssay) identifies outliers .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
- Methodological Answer : Document reaction parameters (e.g., stirring speed, inert gas flow rate) and raw material sources (e.g., Sigma-Aldrich vs. TCI). Use QC checkpoints:
- Intermediate purity (HPLC) after each step.
- Karl Fischer titration for solvent residue (<0.1% w/w).
Publish detailed spectra and crystallographic data (CCDC deposition) .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis; monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 2012).
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
